Dabrafenib is a potent and selective inhibitor of B-Raf proto-oncogene, serine/threonine kinase (BRAF) kinase, particularly the BRAF V600E mutant kinase. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This mutation is frequently observed in various cancers, including melanoma, thyroid cancer, and lung cancer. [, , , ] Dabrafenib acts by inhibiting the activity of mutated BRAF, effectively blocking the MAPK signaling pathway and impeding tumor growth. [, , , ]
Dabrafenib primarily targets and inhibits the activity of the mutated BRAF V600E kinase. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition disrupts the MAPK signaling pathway, which plays a crucial role in regulating cell growth and proliferation. [, , , ] By blocking this pathway, Dabrafenib effectively reduces or halts the growth of tumor cells.
Melanoma: Dabrafenib, especially in combination with Trametinib, demonstrates significant efficacy in treating BRAF V600E-mutant metastatic melanoma. It improves progression-free survival and overall survival compared to monotherapy or other treatment options. [, , , , , , , , , , ]
Non-Small Cell Lung Cancer (NSCLC): Dabrafenib, in combination with Trametinib, shows promise in treating BRAF V600E-mutated NSCLC, particularly as a first-line therapy. [, ]
Anaplastic Thyroid Cancer (ATC): Dabrafenib plus Trametinib exhibits robust clinical activity in BRAF V600E-mutated ATC, providing a significant therapeutic advancement for this aggressive disease. []
Pediatric Low-Grade Glioma (LGG): Dabrafenib combined with Trametinib shows remarkable effectiveness as a first-line therapy for pediatric patients with BRAF V600E-mutant LGG. It outperforms standard chemotherapy in terms of response rates, progression-free survival, and safety profile. []
Other Cancers: Dabrafenib, both as monotherapy and in combination with Trametinib, demonstrates potential in treating various other BRAF V600E-mutant cancers, including hairy cell leukemia, high-grade glioma, and Langerhans cell histiocytosis. [, , , ]
Protection from Cisplatin-Induced Hearing Loss: Research suggests that Dabrafenib may protect against cisplatin-induced hearing loss in mice, suggesting a potential avenue for preventing this debilitating side effect of chemotherapy. []
Schwann Cell Differentiation: Studies indicate that Dabrafenib can promote Schwann cell differentiation in vitro, offering insights into the molecular mechanisms underlying this process. []
Cardiac Remodelling and Fibrosis: Research in mice suggests that Dabrafenib may inhibit cardiac remodeling and fibrosis in hypertension, indicating a potential therapeutic target for hypertensive heart disease. []
Overcoming Resistance: Investigating mechanisms of resistance to Dabrafenib, particularly in combination with Trametinib, is crucial. Exploring strategies to overcome resistance and enhance treatment durability is essential. [, , , ]
Biomarker Development: Identifying predictive biomarkers for Dabrafenib response, especially in combination therapy, is crucial for optimizing patient selection and personalizing treatment strategies. [, , ]
Expanding Treatment Indications: Further exploring Dabrafenib's efficacy in other BRAF V600E-mutant cancers beyond the currently approved indications could pave the way for expanding its therapeutic applications. []
Combination Therapies: Investigating novel combinations of Dabrafenib with other targeted therapies or immunotherapies holds promise for enhancing efficacy and overcoming resistance. [, , , ]
Investigating Non-V600E BRAF Mutations: Exploring the efficacy of Dabrafenib in tumors harboring non-V600E BRAF mutations, such as the BRAF p.T599dup mutation, could open new treatment avenues for these patients. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: